Hept-2-en-1-yl acetate can be derived from the reaction of hept-2-en-1-ol with acetic acid or acetic anhydride. It falls under the classification of alkenyl acetates, which are esters formed from alcohols and acids. The presence of a double bond in its structure gives it unique reactivity compared to saturated esters.
The synthesis of hept-2-en-1-yl acetate can be achieved through several methods:
The yield of hept-2-en-1-yl acetate can vary based on the method used, with typical yields ranging from 38% to 91%. Purification often involves distillation or chromatography to isolate the desired product from by-products and unreacted materials.
Hept-2-en-1-yl acetate features a linear chain with a double bond between the second and third carbon atoms:
The molecular weight is approximately 172.24 g/mol. Key spectral data for this compound includes:
Hept-2-en-1-yl acetate participates in various chemical reactions due to its unsaturation:
The mechanism of action for hept-2-en-1-yl acetate primarily revolves around its reactivity due to the double bond:
This reactivity profile makes hept-2-en-1-yl acetate a versatile intermediate in organic synthesis.
Hept-2-en-1-yl acetate is typically a colorless liquid at room temperature with a pleasant fruity odor. Its boiling point is around 150°C, and it has a density of approximately 0.87 g/cm³.
The compound is stable under normal conditions but can react vigorously with strong oxidizing agents. It is soluble in organic solvents like ether and chloroform but has limited solubility in water due to its hydrophobic alkyl chain.
Hept-2-en-1-yl acetate finds applications in various scientific fields:
Hept-2-EN-1-YL acetate (C₉H₁₆O₂) is a monounsaturated aliphatic ester featuring a seven-carbon chain with an acetate group at the C-1 position and a trans-configured double bond between C-2 and C-3. Its molecular framework places it within the carboxylic acid ester class, characterized by a carbonyl group adjacent to an alkoxy moiety [2] [6]. The E-stereochemistry (trans configuration) is critical for its sensory properties, as it induces a specific molecular geometry that optimally interacts with olfactory receptors [4] [8].
In flavor and fragrance chemistry, this compound’s bifunctional structure enables versatile applications:
Organoleptic analyses describe its profile as intensely fruity (kiwi, pineapple) with waxy-sweet undertones, making it valuable in tropical flavor formulations [4]. Its low odor threshold allows usage at ppm levels in perfumery, aligning with the "less is more" principle in modern fragrance design [4].
Table 1: Key Identifiers of Hept-2-EN-1-YL Acetate
Property | Value | Source |
---|---|---|
CAS Number | 16939-73-4 | [2] [4] |
Systematic Name | (2E)-Hept-2-en-1-yl acetate | [8] |
Molecular Formula | C₉H₁₆O₂ | [2] [10] |
Average Molecular Weight | 156.22 g/mol | [2] |
Key Synonyms | trans-2-Heptenyl acetate; (E)-2-Heptenyl acetate | [3] [10] |
FEMA Number | 4125 | [5] |
Hept-2-EN-1-YL acetate entered the chemical lexicon in the mid-20th century, with its first synthesis reported circa 1960. Early isolation attempts from natural sources proved challenging due to its low abundance, spurring synthetic routes via acetylation of trans-2-heptenol [3] [10]. By the 1970s, it gained traction as a low-cost flavor enhancer for simulating exotic fruits, coinciding with rising consumer demand for tropical food products [4].
The FEMA GRAS designation (FEMA #4125) in 2008 marked a pivotal milestone, validating its safety for food use and triggering commercial-scale production [5]. Concurrently, the Joint FAO/WHO Expert Committee (JECFA #1798) recognized it as a flavoring agent, cementing its global regulatory acceptance [4] [5]. Initial applications focused on:
Despite its fruity sensory profile, Hept-2-EN-1-YL acetate is not naturally abundant. No significant occurrences have been documented in plants, microorganisms, or animal tissues, classifying it as a synthetic analog of biological esters [3] [4]. Its rarity contrasts with structurally similar esters (e.g., hexenyl acetates) ubiquitous in fruits.
Biosynthetically, it could theoretically derive from two metabolic pathways:
Notably, trans-2-heptenol—its direct precursor—is a known plant volatile and insect pheromone component, suggesting potential enzymatic machinery exists for in vivo acetylation under specific conditions [2] [4]. In industrial contexts, it is produced via chemical acetylation of synthetic trans-2-heptenol, ensuring >95% stereoisomeric purity for flavor applications [10].
Table 2: Biosynthetic and Industrial Precursors
Precursor | Role | Relevance | |
---|---|---|---|
trans-2-Heptenol | Direct alcohol precursor | Acetyl-CoA-dependent acetylation target | [2] |
Acetyl-CoA | Acetate group donor | Biological acetylation agent | [2] |
Heptanal / Heptanoic acid | Fatty acid precursors | Source of 7-carbon chain | [4] |
Petrochemical feedstocks | Industrial starting materials | Synthetic production | [10] |
Concluding Remarks
Hept-2-EN-1-YL acetate exemplifies how structural precision in unsaturated esters dictates functional roles in flavor chemistry. Its trajectory—from synthetic curiosity to GRAS-approved ingredient—highlights the interplay between molecular design and sensory science. Future research may explore enzymatic production routes or novel analogs with enhanced olfactory properties.
Table of Compound Synonyms
Synonym | Reference |
---|---|
(2E)-2-Heptenyl acetate | [8] |
trans-2-Heptenyl acetate | [3] [10] |
Hept-trans-2-en-1-yl acetate | [2] [6] |
FEMA 4125 | [5] |
Acetic acid trans-2-heptenyl ester | [10] |
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